molecular formula C13H12N2O4 B5778623 N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide

N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide

Cat. No. B5778623
M. Wt: 260.24 g/mol
InChI Key: BQWBYRHFUKSQJB-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide, also known as FNA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FNA belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities. In

Scientific Research Applications

N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been studied for its ability to modulate the immune system and reduce oxidative stress.

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide is not fully understood. However, it is believed that N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide exerts its biological effects through the modulation of various signaling pathways. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that plays a key role in inflammation. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of NF-κB. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to modulate the immune system and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide also has some limitations. It is a nitroaromatic compound, which can be toxic and carcinogenic. Therefore, precautions must be taken when handling N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide in the lab. In addition, the exact mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide. One area of research could be the development of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide derivatives with improved biological activities and reduced toxicity. Another area of research could be the investigation of the potential use of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, the mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide could be further elucidated through the use of advanced biochemical and molecular biology techniques.

Synthesis Methods

N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 4-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with acetic anhydride and pyridine to yield N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide. The purity of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide can be improved through recrystallization and column chromatography.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-13(14-9-12-2-1-7-19-12)8-10-3-5-11(6-4-10)15(17)18/h1-7H,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBYRHFUKSQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide

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